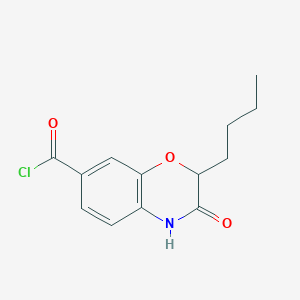
2-Butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride is a chemical compound belonging to the benzoxazine family. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This particular compound is characterized by its butyl group at the 2-position, a keto group at the 3-position, and a carbonyl chloride group at the 7-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride typically involves the reaction of 2-aminophenols with 2-bromoalkanoates. The process begins with the O-alkylation of 2-aminophenols using a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form an acyclic intermediate. This intermediate then undergoes an intermolecular amidation reaction to yield the desired benzoxazine compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
化学反応の分析
Types of Reactions
2-Butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the carbonyl chloride group under mild conditions.
Major Products
Oxidation: Oxidized derivatives of the benzoxazine ring.
Reduction: Hydroxylated benzoxazine derivatives.
Substitution: Substituted benzoxazine compounds with various functional groups.
科学的研究の応用
2-Butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
作用機序
The mechanism of action of 2-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 3,4-Dihydro-7-hydroxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylate
- tert-Butyl (2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methylcarbamate
- 4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside
Uniqueness
2-Butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group and carbonyl chloride group differentiates it from other benzoxazine derivatives, making it a valuable compound for various applications.
特性
CAS番号 |
61545-85-5 |
|---|---|
分子式 |
C13H14ClNO3 |
分子量 |
267.71 g/mol |
IUPAC名 |
2-butyl-3-oxo-4H-1,4-benzoxazine-7-carbonyl chloride |
InChI |
InChI=1S/C13H14ClNO3/c1-2-3-4-10-13(17)15-9-6-5-8(12(14)16)7-11(9)18-10/h5-7,10H,2-4H2,1H3,(H,15,17) |
InChIキー |
GYPDHFXRQMZCGW-UHFFFAOYSA-N |
正規SMILES |
CCCCC1C(=O)NC2=C(O1)C=C(C=C2)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-](/img/structure/B14588342.png)
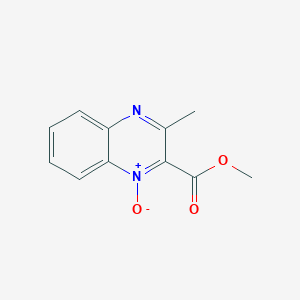
![Methyl 2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14588359.png)
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine](/img/structure/B14588364.png)


![3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one](/img/structure/B14588386.png)
![Triethyl[4-(trimethylstannyl)butyl]stannane](/img/structure/B14588394.png)
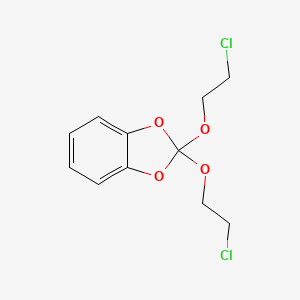
![[2-(4-Methylbenzoyl)phenyl]acetic acid](/img/structure/B14588399.png)
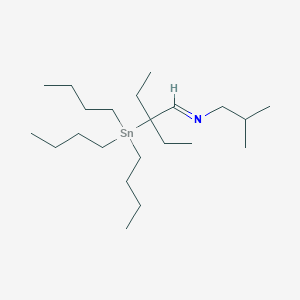
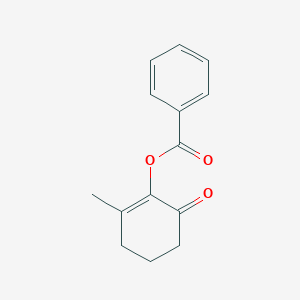

![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 3,7-dimethyl-](/img/structure/B14588426.png)
